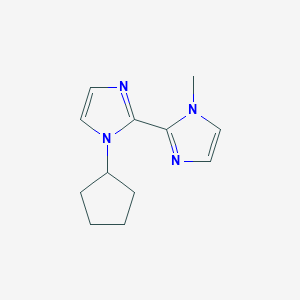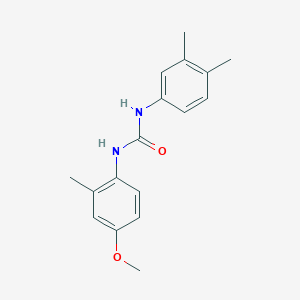
1-cyclopentyl-1'-methyl-1H,1'H-2,2'-biimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-1'-methyl-1H,1'H-2,2'-biimidazole (CPB) is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. CPB is a biimidazole derivative that has been synthesized through a multi-step process, and its structure has been confirmed through various analytical techniques.
Scientific Research Applications
1-cyclopentyl-1'-methyl-1H,1'H-2,2'-biimidazole has been shown to have potential therapeutic properties in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-1'-methyl-1H,1'H-2,2'-biimidazole is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various tumor cell lines. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 1-cyclopentyl-1'-methyl-1H,1'H-2,2'-biimidazole is its potential therapeutic properties in various scientific research applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities, and has potential in the treatment of neurodegenerative diseases. One limitation of this compound is its limited availability and high cost, which may limit its use in lab experiments.
Future Directions
There are several future directions for research on 1-cyclopentyl-1'-methyl-1H,1'H-2,2'-biimidazole. One direction is to further investigate its mechanism of action and its potential therapeutic properties. Another direction is to optimize the synthesis method of this compound to increase its yield and reduce its cost. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of this compound in vivo.
Synthesis Methods
1-cyclopentyl-1'-methyl-1H,1'H-2,2'-biimidazole has been synthesized through a multi-step process starting from 2,4-diaminotoluene. The first step involves the reaction of 2,4-diaminotoluene with cyclopentanone to form the intermediate compound, 2-(cyclopentylmethyl)-4-methyl-1,2-diaminobenzene. This intermediate is then reacted with 1,2-dibromoethane to form the corresponding dibromo derivative. The final step involves the cyclization of the dibromo derivative with sodium ethoxide to form this compound.
properties
IUPAC Name |
1-cyclopentyl-2-(1-methylimidazol-2-yl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-15-8-6-13-11(15)12-14-7-9-16(12)10-4-2-3-5-10/h6-10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDCQDLAWURFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NC=CN2C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5345623.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5345624.png)
![7-({1-[2-(dimethylamino)ethyl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5345629.png)


![2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide](/img/structure/B5345640.png)

![2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B5345672.png)
![2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5345679.png)
![6-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5345683.png)

![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5345718.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-{[1-(methoxymethyl)cyclopropyl]methyl}acetamide](/img/structure/B5345722.png)
![2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5345724.png)